molecular formula C20H14BrN3O3 B3612700 2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid

2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid

Cat. No.: B3612700
M. Wt: 424.2 g/mol
InChI Key: SLRZDLHTRSEMIP-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the indole moiety, along with the bromoanilino and cyano groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-bromoaniline with a cyanoacetic acid derivative, followed by cyclization to form the indole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The presence of the bromoanilino and cyano groups can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.

    3-Bromoindole: Shares the indole core and bromo substituent but lacks the cyano and acetic acid groups.

    2-Cyano-3-(3-bromoanilino)acrylic acid: Similar functional groups but different overall structure and reactivity.

Uniqueness

2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c21-15-4-3-5-16(9-15)23-20(27)13(10-22)8-14-11-24(12-19(25)26)18-7-2-1-6-17(14)18/h1-9,11H,12H2,(H,23,27)(H,25,26)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRZDLHTRSEMIP-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid
Reactant of Route 2
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid
Reactant of Route 4
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid
Reactant of Route 5
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.